molecular formula C17H18N2O7 B13829095 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate

1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate

Cat. No.: B13829095
M. Wt: 362.3 g/mol
InChI Key: NPSOVAJKABVLMR-CSPPYYTDSA-N
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Description

1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nitrophenyl group, a dihydroxyphenyl group, and a hydroxyethyl carbamate moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate typically involves multiple steps, including the formation of the nitrophenyl and dihydroxyphenyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. For example, the use of protecting groups and selective deprotection steps are crucial in the synthesis process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group and a carbamate functional group, which are known to influence its biological activity. The molecular formula is C16H18N2O5C_{16}H_{18}N_{2}O_{5}, with a molecular weight of 318.33 g/mol. The presence of the hydroxyl groups contributes to its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The dihydroxyphenyl moiety is known for its antioxidant properties, which may help in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Carbamates often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Cell Signaling Modulation : The structural components may interact with cell signaling pathways, influencing processes such as apoptosis and proliferation.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells.
  • Antioxidant Capacity : The compound showed high radical scavenging activity in DPPH assays, suggesting strong antioxidant potential.

In Vivo Studies

Animal models have been used to evaluate the therapeutic potential:

  • Tumor Growth Inhibition : In mouse models, administration of the compound resulted in reduced tumor growth rates compared to control groups.
  • Biochemical Markers : Levels of oxidative stress markers were significantly lower in treated groups, indicating a protective effect against oxidative damage.

Case Studies

  • Breast Cancer Model : A study involving a breast cancer model showed that treatment with this compound led to a reduction in tumor size and improved survival rates.
  • Neuroprotection : Another case study highlighted its neuroprotective effects in models of neurodegeneration, where it mitigated neuronal loss and inflammation.

Data Summary

The following table summarizes key findings from research studies on the biological activity of the compound:

Study TypeModel/Cell LineKey FindingsReference
In VitroCancer Cell LinesIC50 values indicating cytotoxicity
In VivoMouse Tumor ModelsReduced tumor growth
BiochemicalOxidative Stress MarkersDecreased levels after treatment
NeuroprotectionNeuronal ModelsReduced neuronal loss

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23)/t10?,16-/m0/s1

InChI Key

NPSOVAJKABVLMR-CSPPYYTDSA-N

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC[C@@H](C2=CC(=C(C=C2)O)O)O

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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